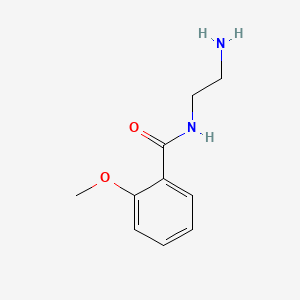

N-(2-Aminoethyl)-2-anisamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Aminoethyl)acetamide is a laboratory chemical . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard . N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is an organic building block .

Synthesis Analysis

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can be synthesized by reacting ethylenediamine or ethanolamine/ammonia mixtures over a catalyst .Molecular Structure Analysis

The molecular structure of related compounds like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can be analyzed using various techniques .Chemical Reactions Analysis

The chemical reactions involving related compounds like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane have been studied .Physical And Chemical Properties Analysis

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane has a density of 1.02 g/cm3 at 20 °C . Its physical and chemical properties can be analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .科学的研究の応用

- Applications :

- Safety Assessment : The European Food Safety Authority (EFSA) has evaluated the safety of AEAE in FCMs and concluded that its use does not raise safety concerns .

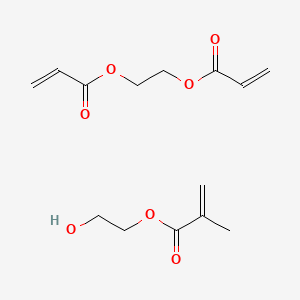

- AEAE-Modified Spherical Aerogels : Researchers have successfully fabricated N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)-modified cellulose nanocrystal (CNC) aerogels. These materials exhibit unique properties due to the introduction of the amine group via C–O–Si bonds .

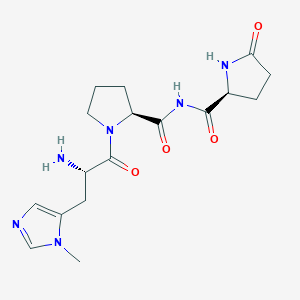

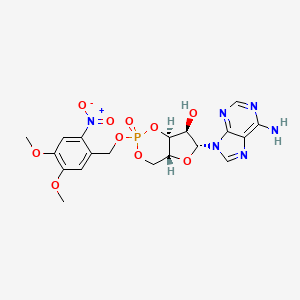

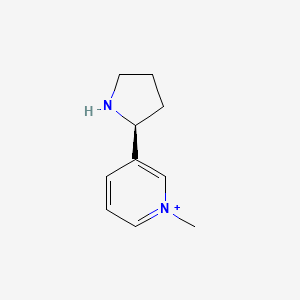

Peptide Nucleic Acids (PNAs) and Chiral Modifications

Food Contact Materials (FCMs)

Functionalized Silane Compounds

作用機序

Target of Action

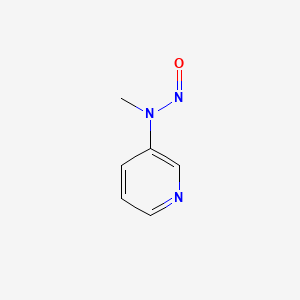

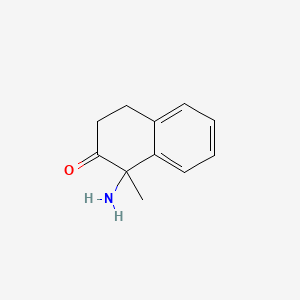

N-(2-Aminoethyl)-2-methoxybenzamide, also known as N-Aeoa or N-(2-Aminoethyl)-2-anisamide, is a synthetic compound that has been found to interact with peptide nucleic acids (PNAs) . PNAs are synthetic nucleic acid analogs with a neutral N-(2-aminoethyl) glycine backbone . They possess unique physicochemical characteristics such as increased resistance to enzymatic degradation, ionic strength, and stability over a wide range of temperatures and pH .

Mode of Action

The compound’s interaction with its targets involves the formation of a complex with the target oligonucleotides . This interaction is facilitated by the compound’s unique physicochemical properties, including its resistance to enzymatic degradation and its stability over a wide range of temperatures and pH .

Biochemical Pathways

It is known that the compound interacts with peptide nucleic acids (pnas), which play a crucial role in various biological processes . The interaction of N-Aeoa with PNAs could potentially affect the processes regulated by these molecules.

Result of Action

Its interaction with pnas suggests that it could potentially influence the processes regulated by these molecules .

Action Environment

The action, efficacy, and stability of N-Aeoa can be influenced by various environmental factors. For instance, the compound’s stability over a wide range of temperatures and pH suggests that it can function effectively in diverse physiological environments .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-aminoethyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBVTCVUPAJQLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201914 |

Source

|

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53673-10-2 |

Source

|

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053673102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-](/img/structure/B1199795.png)